(3-Bromopropyl)(dichloro)(3-chloropropyl)silane
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Overview
Description
(3-Bromopropyl)(dichloro)(3-chloropropyl)silane is an organosilicon compound with the molecular formula C6H12BrCl2Si. This compound is characterized by the presence of both bromine and chlorine atoms attached to a silicon atom through propyl groups. It is used in various chemical reactions and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)(dichloro)(3-chloropropyl)silane typically involves the reaction of 3-bromopropyltrichlorosilane with a suitable reagent under controlled conditions. One common method is the hydrosilylation of allyl chloride with trichlorosilane using a transition-metal catalyst such as Rh(I) to selectively form the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale hydrosilylation reactions, often using advanced catalytic systems to ensure high yield and selectivity. The process is optimized for efficiency and cost-effectiveness, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(3-Bromopropyl)(dichloro)(3-chloropropyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Hydrosilylation: The compound can participate in hydrosilylation reactions, adding silicon-hydrogen bonds to alkenes.
Reduction and Oxidation: It can be reduced or oxidized under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace halogen atoms.
Catalysts: Transition-metal catalysts like Rh(I) are used in hydrosilylation reactions.
Reducing Agents: Employed in reduction reactions to modify the compound’s structure.
Major Products Formed
Substituted Silanes: Formed through substitution reactions.
Hydrosilylated Products: Resulting from hydrosilylation reactions.
Reduced or Oxidized Derivatives: Produced through reduction or oxidation processes.
Scientific Research Applications
(3-Bromopropyl)(dichloro)(3-chloropropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for potential use in drug delivery systems and medical devices.
Mechanism of Action
The mechanism of action of (3-Bromopropyl)(dichloro)(3-chloropropyl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, can form bonds with nucleophilic species, leading to the formation of new compounds. The presence of bromine and chlorine atoms allows for selective substitution reactions, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropropyl)trichlorosilane: Similar in structure but lacks the bromine atom.
(3-Bromopropyl)trichlorosilane: Contains bromine but has three chlorine atoms attached to silicon.
(3-Chloropropyl)trimethoxysilane: Contains methoxy groups instead of chlorine atoms.
Uniqueness
(3-Bromopropyl)(dichloro)(3-chloropropyl)silane is unique due to the presence of both bromine and chlorine atoms, which provides distinct reactivity and allows for a broader range of chemical transformations compared to its analogs .
Properties
CAS No. |
166970-55-4 |
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Molecular Formula |
C6H12BrCl3Si |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
3-bromopropyl-dichloro-(3-chloropropyl)silane |
InChI |
InChI=1S/C6H12BrCl3Si/c7-3-1-5-11(9,10)6-2-4-8/h1-6H2 |
InChI Key |
ZAQHODDIFSGXEF-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si](CCCBr)(Cl)Cl)CCl |
Origin of Product |
United States |
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